molecular formula C16H19N7 B12231027 6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12231027
M. Wt: 309.37 g/mol
InChI Key: VHGXMIIQBOIPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. The key steps include:

    Formation of the Pyrimidine Intermediate: This involves the reaction of ethylamine with a suitable pyrimidine precursor under controlled conditions.

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a series of reactions involving appropriate starting materials.

    Coupling Reaction: The pyrimidine and piperazine intermediates are then coupled with a pyridine derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules.

    Industrial Applications: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C16H19N7

Molecular Weight

309.37 g/mol

IUPAC Name

6-[4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C16H19N7/c1-2-18-16-19-6-5-15(21-16)23-9-7-22(8-10-23)14-4-3-13(11-17)12-20-14/h3-6,12H,2,7-10H2,1H3,(H,18,19,21)

InChI Key

VHGXMIIQBOIPKM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.